molecular formula C5H8F3NO B3090201 3-(Trifluoromethoxy)pyrrolidine CAS No. 1208080-75-4

3-(Trifluoromethoxy)pyrrolidine

Cat. No.: B3090201
CAS No.: 1208080-75-4
M. Wt: 155.12
InChI Key: LMXDVHWGZYGKNK-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)pyrrolidine is a chemical compound with the molecular formula C5H8F3NO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The trifluoromethoxy group (CF3O) attached to the pyrrolidine ring is a unique moiety that has found applications in various fields .


Molecular Structure Analysis

The molecular weight of this compound is approximately 155.118 Da . The InChI code for this compound is 1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H , which provides a standardized way to represent the compound’s structure using text.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions . These include reactions with primary amines and diols, C(sp3)-H alkylation and arylation with simple aryl or alkyl halides, and more .

Scientific Research Applications

Synthetic Methodologies and Building Blocks

Research has demonstrated that derivatives of 3-(Trifluoromethoxy)pyrrolidine serve as valuable intermediates in synthetic chemistry, offering new pathways to create compounds with significant utility in life sciences and materials science. For instance, (trifluoromethoxy)pyridines, closely related to this compound, have been synthesized through efficient and straightforward large-scale processes. These compounds are considered highly important building blocks for research oriented towards life sciences, facilitated by their regioselective functionalization via organometallic methods (Manteau et al., 2010). Similarly, a scalable and simple protocol for the regioselective trifluoromethoxylation of pyridines and pyrimidines has been reported, highlighting the synthesis of trifluoromethoxylated products that are useful scaffolds for further chemical modifications. This advancement underscores the utility of the trifluoromethoxy group in enhancing the properties of heteroaromatic compounds (Feng et al., 2016).

Mechanistic Insights and Novel Reactions

Studies have also focused on developing new reactions involving this compound derivatives. For example, an isolable pyridinium trifluoromethoxide salt has been prepared and used effectively for SN2 reactions to form trifluoromethyl ethers, demonstrating the compound's role as an effective source for trifluoromethoxylation (Duran-Camacho et al., 2021). Furthermore, the synthesis of trifluoromethylated pyrrolidines via catalytic asymmetric 1,3-dipolar cycloaddition has been achieved with excellent stereoselectivity, marking the first instance of such a reaction. This highlights the potential of this compound derivatives in asymmetric synthesis and the creation of stereochemically complex structures (Li et al., 2011).

Material Science and Other Applications

In material science, the incorporation of the trifluoromethyl group into fullerene pyrrolidines has been explored. These novel [60]fullerene pyrrolidines show promising fluorescence and electrochemical properties, suggesting potential applications in photovoltaic conversion materials. This research indicates the role of this compound derivatives in the development of new materials with enhanced optical and electrochemical characteristics (Li et al., 2012).

Safety and Hazards

While specific safety and hazard information for 3-(Trifluoromethoxy)pyrrolidine is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and using only in a well-ventilated area .

Future Directions

The trifluoromethoxy group is a novel moiety with promising applications in various fields, including the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines, including 3-(Trifluoromethoxy)pyrrolidine, will be discovered in the future . The development of new pyrrolidine compounds with different biological profiles is an active area of research .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethoxy)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. In biochemical assays, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions and altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . By altering the activity of this pathway, the compound can induce changes in gene expression, leading to varied cellular responses such as apoptosis or enhanced cell growth. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group enhances the compound’s binding affinity to certain proteins and enzymes, facilitating its role as an inhibitor or activator. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing substrate access and reducing enzymatic activity . This inhibition can lead to changes in the expression of genes involved in detoxification and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and metabolic pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, while its binding to plasma proteins affects its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . This localization is crucial for its activity, as it allows this compound to modulate key biochemical pathways within these organelles .

Properties

IUPAC Name

3-(trifluoromethoxy)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXDVHWGZYGKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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